molecular formula C12H17NO3 B15317403 2-(2,4,5-Trimethoxyphenyl)azetidine

2-(2,4,5-Trimethoxyphenyl)azetidine

Cat. No.: B15317403
M. Wt: 223.27 g/mol
InChI Key: HUQRBWSOMHVSPJ-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)azetidine is a chemical compound characterized by a phenyl ring substituted with three methoxy groups and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trimethoxyphenyl)azetidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde as the starting material.

  • Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often using reagents like ammonium acetate or ammonium chloride under acidic conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,5-Trimethoxyphenyl)azetidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)azetidine has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,4,5-Trimethoxyphenyl)azetidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4,5-Trimethoxyphenethylamine

  • Flavonol derivatives

  • Other trimethoxyphenyl compounds

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,4,5-trimethoxyphenyl)azetidine

InChI

InChI=1S/C12H17NO3/c1-14-10-7-12(16-3)11(15-2)6-8(10)9-4-5-13-9/h6-7,9,13H,4-5H2,1-3H3

InChI Key

HUQRBWSOMHVSPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CCN2)OC)OC

Origin of Product

United States

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